[(2-Iodocyclohexyl)oxy]cycloheptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H23IO |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
(2-iodocyclohexyl)oxycycloheptane |
InChI |
InChI=1S/C13H23IO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13H,1-10H2 |
InChI Key |
SSOLIJHKXXAUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2CCCCC2I |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 2 Iodocyclohexyl Oxy Cycloheptane
Conformational Preferences of Substituted Cyclohexane (B81311) Rings
The cyclohexane ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. The introduction of substituents on the ring disrupts the perfect symmetry and leads to a preference for specific conformations to alleviate steric interactions.
In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. fiveable.melibretexts.org The energy difference between the axial and equatorial conformations is quantified by the "A-value," which represents the Gibbs free energy difference. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position. masterorganicchemistry.com
Table 1: A-Values for Selected Cyclohexane Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| Iodine (I) | 0.47 libretexts.org |
| Methoxy (OCH₃) | 0.6 |
| Ethyl (CH₂CH₃) | 1.75 masterorganicchemistry.com |
| Isopropyl (CH(CH₃)₂) | 2.15 masterorganicchemistry.com |
| tert-Butyl (C(CH₃)₃) | ~5.0 libretexts.org |
When two substituents are on adjacent carbons (vicinal), their interactions further influence the conformational equilibrium. In a 1,2-disubstituted cyclohexane, the relative stability of the conformers depends on whether the isomer is cis or trans.
For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial in any given chair conformation. youtube.comlibretexts.org A ring flip converts the axial substituent to equatorial and vice-versa. youtube.com The two chair conformations are generally not of equal energy, and the conformer with the larger group in the equatorial position is typically favored. libretexts.org
For a trans-1,2-disubstituted cyclohexane, both substituents can be either axial (diaxial) or equatorial (diequatorial). youtube.comlibretexts.org The diequatorial conformation is almost always significantly more stable due to the avoidance of unfavorable 1,3-diaxial interactions present in the diaxial form. libretexts.orgopenstax.org
In the case of [(2-iodocyclohexyl)oxy]cycloheptane, the iodine and the cycloheptyloxy group are vicinal. The relative orientation (cis or trans) of these two bulky groups will be a dominant factor in determining the conformational preference of the cyclohexane ring. Given the general principles, a trans relationship leading to a diequatorial arrangement of the iodine and the cycloheptyloxy group would be expected to be the most stable conformation for the cyclohexane portion of the molecule.
Conformational Landscape of Substituted Cycloheptane (B1346806) Rings
Cycloheptane is a more flexible and complex system than cyclohexane. It lacks the "perfect" chair conformation and instead exists as a dynamic equilibrium of several low-energy conformers. libretexts.org
The two most stable conformations of cycloheptane are the twist-chair and the twist-boat. researchgate.netlibretexts.org The chair conformation of cycloheptane is not a stable energy minimum but rather a transition state. researchgate.net The twist-chair is generally considered the global energy minimum, being slightly more stable than the twist-boat. Other conformations, such as the boat and chair forms, are higher in energy and act as transition states in the interconversion pathways. researchgate.net The introduction of a substituent, such as the oxy group connecting to the cyclohexane ring in this compound, will influence the relative energies of these conformers.
The various conformers of cycloheptane can interconvert through low-energy pathways known as pseudorotations. libretexts.org This process involves continuous small changes in dihedral angles without passing through high-energy planar states. The energy barriers for these interconversions are relatively low, typically only a few kcal/mol. libretexts.org This means that at room temperature, a substituted cycloheptane will exist as a rapidly equilibrating mixture of its various twist-chair and twist-boat conformations. The specific nature and position of the substituent will affect the potential energy surface and the preferred regions of this pseudorotational itinerary.
Inter-ring Conformational Dynamics in Bridged Ether Systems
The ether linkage in this compound connects the two ring systems, meaning their conformational preferences are not independent. The orientation of the C-O-C bond will be influenced by the steric demands of both the substituted cyclohexane and the cycloheptane rings.
Stereochemical Implications of the 2-Iodo Substitution on the Cyclohexyl Ring
Stereoisomerism (Cis/Trans, R/S Designations) at the Cyclohexyl Moiety
The substituted cyclohexane ring in this compound contains two stereocenters at the C-1 and C-2 positions, where the cycloheptyloxy and iodo groups are attached, respectively. This gives rise to geometric isomerism, specifically cis and trans isomers.
Cis Isomer: In the cis isomer, both the iodo and the cycloheptyloxy groups are on the same side of the cyclohexane ring plane. This can be either both pointing "up" (cis-up) or both pointing "down" (cis-down). In a chair conformation, this translates to one substituent being in an axial position and the other in an equatorial position. libretexts.org
Trans Isomer: In the trans isomer, the iodo and the cycloheptyloxy groups are on opposite sides of the cyclohexane ring. In a chair conformation, this allows for both substituents to be in equatorial positions (a trans-diequatorial conformer) or both in axial positions (a trans-diaxial conformer). libretexts.org Generally, the diequatorial conformer is significantly more stable due to reduced steric strain. perlego.com
Each of these stereocenters can also be assigned an absolute configuration (R or S) based on the Cahn-Ingold-Prelog priority rules. The priority of the substituents on C-1 would be -O-cycloheptyl > C-2 > C-6 > -H, and on C-2 would be -I > C-1 > C-3 > -H. The combination of these R/S designations at the two centers defines the specific enantiomer.
| Isomer | C-1 Configuration | C-2 Configuration | Relationship |
| Trans | R | R | Enantiomers |
| Trans | S | S | Enantiomers |
| Cis | R | S | Enantiomers |
| Cis | S | R | Enantiomers |
This table illustrates the possible R/S combinations for the cis and trans isomers of the 2-substituted cyclohexyl moiety.
Diastereomeric Relationships in the Overall Compound
The presence of two stereocenters on the cyclohexyl ring means that the cis and trans isomers of this compound are diastereomers of each other. Diastereomers are stereoisomers that are not mirror images of one another and have different physical and chemical properties.
For instance, the cis isomer (with one axial and one equatorial substituent in its most stable chair form) will have a different dipole moment, boiling point, and solubility compared to the trans isomer (with both substituents equatorial in its most stable chair form). The steric interactions within each diastereomer will also differ, leading to different conformational preferences and energies. The trans isomer, which can adopt a diequatorial conformation, is generally expected to be thermodynamically more stable than the cis isomer, which must have one substituent in the sterically more demanding axial position. perlego.comspcmc.ac.in
Computational Methods in Conformational Analysis
To elucidate the complex conformational landscape of this compound, computational chemistry provides powerful tools. These methods allow for the determination of stable conformers, the energy differences between them, and the barriers to conformational interconversion.
Density Functional Theory (DFT) and Ab Initio Calculations
Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches that can provide highly accurate information about the electronic structure and energy of a molecule. rsc.orgnih.gov
DFT: This method calculates the electronic energy of a system based on its electron density. Functionals like B3LYP are commonly employed for their balance of accuracy and computational cost in studying organic molecules. doi.orgresearchgate.net For this compound, DFT would be used to optimize the geometries of the various possible conformers (e.g., chair, boat, twist-boat for the cyclohexane ring, and various puckered conformations for the cycloheptane ring) of both the cis and trans isomers. libretexts.org The relative energies of these optimized structures would indicate their relative stabilities.
Ab Initio Calculations: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. nih.gov While computationally more demanding than DFT, they can offer even higher accuracy, which can be crucial for resolving small energy differences between conformers or for accurately describing non-covalent interactions. rsc.org
A typical computational study would involve geometry optimization and frequency calculations for all plausible conformers. The results would yield key data for comparison.
| Computational Method | Typical Basis Set | Information Obtained |
| DFT (e.g., B3LYP) | 6-311++G(d,p) | Optimized geometries, relative energies, vibrational frequencies, thermodynamic properties (enthalpy, Gibbs free energy). doi.org |
| Ab Initio (e.g., MP2) | aug-cc-pVDZ | Highly accurate geometries and binding energies, useful for benchmarking DFT results. nih.gov |
This table provides an overview of how DFT and ab initio methods would be applied to study the conformational preferences of this compound.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
For exploring the vast conformational space of a flexible molecule like this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are indispensable tools.
Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule based on a force field, which is a set of parameters describing bond stretching, angle bending, torsional angles, and non-bonded interactions. nih.gov Force fields like MMFF or OPLS are parameterized for a wide range of organic molecules and can rapidly calculate the energy of a given conformation. rsc.org This allows for a quick initial screening of many possible conformations to identify low-energy candidates for further, more accurate quantum mechanical calculations.
Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com An MD simulation of this compound would provide insight into its dynamic behavior, such as the rates of chair flips in the cyclohexane ring and the conformational changes in the cycloheptane ring. masterorganicchemistry.com By simulating the molecule at a given temperature, one can observe the population of different conformers and the transitions between them, providing a more realistic picture of the molecule's behavior in solution.
| Simulation Technique | Key Application | Data Generated |
| Molecular Mechanics (MM) | Rapid conformational search and energy minimization. | A large set of low-energy conformers for further analysis. nih.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Trajectories of atomic positions, conformational populations, free energy landscapes. mdpi.com |
This table summarizes the application of MM and MD simulations in the conformational analysis of this compound.
Spectroscopic Characterization Predicted
¹H and ¹³C NMR Spectroscopy
¹H NMR: The spectrum would be complex due to the number of non-equivalent protons in both the cyclohexyl and cycloheptyl rings. Key signals would include the proton on the carbon bearing the iodine (C-I), which would be expected to appear downfield, likely in the range of 4.0-4.5 ppm. The proton on the carbon bearing the ether linkage (C-O) would also be shifted downfield, typically in the 3.5-4.0 ppm region. libretexts.org The remaining methylene (B1212753) protons of both rings would produce a series of overlapping multiplets in the upfield region (1.0-2.5 ppm).
¹³C NMR: The carbon attached to the iodine would show a signal at a relatively upfield position for a substituted carbon, typically in the range of 20-40 ppm, due to the "heavy atom effect" of iodine. The carbon attached to the ether oxygen would be significantly deshielded and appear in the 70-85 ppm range. libretexts.org The remaining carbons of the two rings would resonate in the typical aliphatic region (20-45 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key absorptions:
C-O Stretch: A strong, characteristic absorption band in the region of 1050-1150 cm⁻¹ would indicate the presence of the ether linkage. pressbooks.publibretexts.org
C-I Stretch: A weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹, would correspond to the C-I bond stretching vibration. orgchemboulder.com
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ would be present due to the sp³ C-H bonds of the cyclohexane (B81311) and cycloheptane (B1346806) rings.
Mass Spectrometry
The mass spectrum would provide crucial information about the molecular weight and fragmentation pattern.
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (322.23 g/mol ) should be observable.
Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic isotopic pattern for the halogen would be seen, unlike for chlorine or bromine containing compounds. libretexts.org
Fragmentation: Common fragmentation pathways would likely involve the loss of an iodine atom (M⁺ - 127), cleavage of the C-O ether bond, or loss of the cycloheptyl or cyclohexyl rings.
Advanced Methodologies and Future Research Directions
Development of Novel Stereoselective Synthetic Pathways
The primary route envisioned for the synthesis of [(2-Iodocyclohexyl)oxy]cycloheptane is the electrophilic iodocyclization of cyclohexene (B86901) with cycloheptanol (B1583049) acting as the nucleophile. This pathway is expected to yield the trans diastereomer preferentially, due to the established mechanism of such reactions. Advanced research in this area focuses on optimizing stereoselectivity and yield through the exploration of various iodine sources and catalysts.
Key to this synthesis is the generation of an electrophilic iodine species (I+) that reacts with the cyclohexene double bond. The choice of iodinating agent and reaction conditions is critical for achieving high efficiency and selectivity.
Table 1: Comparison of Potential Iodinating Systems for Synthesis
| Iodinating System | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| I₂ / Activator | Molecular iodine combined with an activator like silver salts (e.g., AgNO₃). mdpi.com | Traditional and well-understood method. | Developing non-metal, more economical activators. |
| N-Iodosuccinimide (NIS) | A common and convenient source of electrophilic iodine. | Mild reaction conditions, high yields, easy handling. | Catalytic use of NIS; in-situ generation to improve atom economy. |
| I₂ / Oxidant | Molecular iodine used with an oxidizing agent such as H₂O₂ or Oxone. organic-chemistry.org | Higher atom economy as both iodine atoms from I₂ can be utilized. organic-chemistry.org | Screening of green oxidants and optimization for ether synthesis. |
| Electro-synthesis | Electrochemical generation of the electrophilic iodine species. | Avoids chemical oxidants, allows for precise control of reactive species. | Development of efficient electrode materials and reaction cells for haloetherification. |
Future work will likely focus on developing catalytic, enantioselective methods to access specific enantiomers of this compound, potentially using chiral catalysts to control the approach of the nucleophile.
Mechanistic Investigations of Key Transformations
The synthesis of this compound is believed to proceed through a well-defined mechanistic pathway involving an iodonium (B1229267) ion intermediate.
Formation of the Iodonium Ion : The electrophilic iodine source reacts with the electron-rich double bond of cyclohexene to form a bridged, three-membered cyclic iodonium ion. This intermediate prevents rotation around the C1-C2 bond, locking the stereochemical relationship.
Nucleophilic Attack : The oxygen atom of cycloheptanol attacks one of the carbon atoms of the iodonium ion. This attack occurs in an Sₙ2-like fashion from the side opposite the iodine bridge (anti-attack). organic-chemistry.org
Product Formation : The ring-opening of the iodonium ion results in the formation of a trans-1,2-disubstituted cyclohexane (B81311) ring, where the iodine and cycloheptyloxy groups are on opposite faces of the ring. youtube.com
Mechanistic investigations would aim to use computational modeling and kinetic studies to probe the transition state of the nucleophilic attack. Understanding the electronic and steric factors that influence the regioselectivity of the attack (although symmetrical in this case) is crucial for applying this reaction to more complex unsaturated systems.
Theoretical Predictions and Experimental Validation of Conformational Behavior
As a trans-1,2-disubstituted cyclohexane, the conformational behavior of this compound is governed by the principles of steric strain. The cyclohexane ring can exist in two primary chair conformations that undergo ring-flipping. openstax.org
Diequatorial (e,e) Conformer : One conformation places both the large iodo group and the very bulky cycloheptyloxy group in equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org
Diaxial (a,a) Conformer : The ring-flipped conformation places both substituents in axial positions. libretexts.orglibretexts.org This conformer is significantly destabilized by severe steric clashes between the axial substituents and the axial hydrogens on the ring.
Table 2: Predicted Conformational Analysis of trans-[2-Iodocyclohexyl)oxy]cycloheptane
| Conformer | Substituent Positions | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|---|
| Diequatorial | C1-O: equatorialC2-I: equatorial | Gauche interaction between the two substituents. | Highly Favored. openstax.orglibretexts.org |
| Diaxial | C1-O: axialC2-I: axial | 1,3-diaxial interactions between the -O-cycloheptyl group and axial hydrogens.1,3-diaxial interactions between the -I atom and axial hydrogens. | Highly Disfavored. openstax.orglibretexts.org |
It is predicted that the equilibrium will overwhelmingly favor the diequatorial conformer by several kcal/mol. openstax.org Future research would involve using Nuclear Magnetic Resonance (NMR) spectroscopy (specifically, coupling constants and Nuclear Overhauser Effect studies) and computational chemistry (DFT calculations) to experimentally validate these predictions and precisely quantify the energetic difference between the conformers. nsf.gov
Exploration of Unique Reactivity Profiles Induced by Ring Strain and Stereoelectronic Effects
The reactivity of this compound is primarily dictated by the carbon-iodine bond, influenced by the stereoelectronic arrangement of the substituents.
Elimination Reactions : The compound is a candidate for E2 elimination to form cyclohexene derivatives. For an E2 reaction to occur, a strict anti-periplanar arrangement is required between the departing proton and the iodine leaving group. This geometry is only achieved in the highly unstable diaxial conformation. libretexts.org Therefore, while thermodynamically possible, the kinetic barrier for elimination might be high due to the low population of the reactive conformer.
Substitution Reactions : As a secondary iodide, the compound can undergo Sₙ2 reactions. However, the bulky cycloheptyloxy group on the adjacent carbon provides significant steric hindrance, which would slow the rate of nucleophilic attack at C2.
Influence of the Cycloheptyl Ring : While the cycloheptane (B1346806) ring itself is relatively strain-free compared to smaller rings, its sheer bulk acts as a significant steric shield, potentially influencing the approach of reagents to the cyclohexane ring and modulating the reactivity of the ether oxygen. nsf.gov
Future studies could explore reactions under conditions that favor the transient formation of the diaxial conformer or utilize Lewis acids to activate the iodine atom as a leaving group, providing pathways to novel functionalized molecules.
Green Chemistry Approaches in the Synthesis and Transformation of Iodinated Ethers
Applying green chemistry principles to the synthesis and subsequent reactions of this compound is a key area for modern research.
Atom Economy : The synthesis via iodocyclization is an addition reaction, which is inherently atom-economical. qub.ac.uk Further improvements can be made by using catalytic systems that utilize both atoms of I₂. organic-chemistry.org
Safer Solvents and Reagents : Research is moving towards replacing traditional chlorinated solvents with greener alternatives. The use of water, as demonstrated in some cyclization reactions, is highly desirable. organic-chemistry.org Furthermore, replacing heavy metal activators like silver salts with organic catalysts or mechanochemical (solvent-free) methods represents a significant green advancement. mdpi.com
Energy Efficiency : Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Method | Green Approach | Citation |
|---|---|---|---|
| Iodine Source | I₂ with stoichiometric silver salt activator. | Catalytic I₂ with a green oxidant (e.g., H₂O₂); Electrosynthesis. | mdpi.comorganic-chemistry.org |
| Solvent | Chlorinated solvents (e.g., Dichloromethane). | Water, Supercritical CO₂, or solvent-free (mechanochemistry). | mdpi.comorganic-chemistry.org |
| Energy Input | Conventional heating for extended periods. | Microwave irradiation for shorter periods. | organic-chemistry.org |
| Waste | Generation of metallic waste (e.g., AgI). | Minimal waste; water is the primary byproduct with H₂O₂. | mdpi.com |
Future research will focus on integrating these principles to create a fully sustainable lifecycle for the synthesis and use of iodinated ethers in chemical discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [(2-Iodocyclohexyl)oxy]cycloheptane, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 2-iodocyclohexanol with a cycloheptane derivative (e.g., cycloheptanol tosylate) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like dichloromethane or ethanol . Heating (60–80°C) enhances reaction kinetics, while catalysts like iodine or phase-transfer agents may improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Yield optimization requires strict control of stoichiometry, solvent dryness, and exclusion of moisture to prevent hydrolysis.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies cyclohexyl and cycloheptane ring protons (δ 1.2–2.5 ppm for aliphatic protons) and the ether linkage (δ 3.0–4.0 ppm for oxygen-adjacent carbons). The iodine atom deshields nearby protons, causing distinct splitting patterns .
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺, with iodine’s isotopic pattern (m/z ≈ 354–356 for C₁₃H₂₁IO).
- IR Spectroscopy : Detects C-O-C stretching (~1100 cm⁻¹) and absence of OH bands (if starting materials are fully consumed).
Q. What safety precautions are critical when handling [(2-Iodocycloclohexyl)oxy]cycloheptane in laboratory settings?
- Methodological Answer :
- Flammability : Cycloheptane’s low flashpoint (~5°C) necessitates storage away from ignition sources and use of explosion-proof equipment .
- Toxicity : Iodocyclohexane derivatives may cause acute toxicity (skin/eye irritation, respiratory distress). Use fume hoods, nitrile gloves, and safety goggles. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as halogenated waste .
- Stability : Monitor for iodine dissociation under light; store in amber vials at 2–8°C.
Advanced Research Questions
Q. How does the iodine substituent on the cyclohexyl ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The iodine atom acts as a superior leaving group (vs. Cl/Br) due to its polarizability and weak C-I bond. In SN2 reactions, steric hindrance from the cyclohexyl ring may slow kinetics, requiring polar solvents (DMF, DMSO) and elevated temperatures. Competitor experiments (e.g., substituting I with Br) coupled with kinetic studies (GC-MS monitoring) can quantify leaving group efficacy . Computational modeling (DFT) of transition-state energies further elucidates steric/electronic effects.
Q. What strategies can resolve discrepancies between experimental data and computational predictions for this compound’s thermodynamic stability?
- Methodological Answer :
- Cross-Validation : Compare experimental thermogravimetric analysis (TGA) or DSC data with computational results (e.g., Gibbs free energy from DFT).
- Parameter Adjustment : Re-examine solvent effects or conformational sampling in simulations. For instance, cycloheptane’s chair-boat flexibility may introduce discrepancies in gas-phase vs. solution-phase models .
- Sensitivity Analysis : Vary computational parameters (basis sets, solvation models) to identify error sources.
Q. How does the steric environment of the cycloheptane ring affect the conformational dynamics of this compound in solution?
- Methodological Answer :
- Dynamic NMR : Monitor coalescence of proton signals (e.g., cycloheptane axial/equatorial protons) at variable temperatures to estimate ring-flipping energy barriers.
- Molecular Dynamics (MD) Simulations : Simulate solvent-solute interactions (e.g., in chloroform or DMSO) to map low-energy conformers.
- X-ray Crystallography : Resolve solid-state structures to compare with solution-phase dynamics. Steric clashes between cyclohexyl and cycloheptane moieties may restrict rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
